molecular formula C7H5BrN2O B11890121 7-Bromoimidazo[1,2-a]pyridin-2(3H)-one

7-Bromoimidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B11890121
M. Wt: 213.03 g/mol
InChI Key: RUAKFXJSNWDVDL-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carbonyl group at the 2nd position of the imidazo[1,2-a]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoimidazo[1,2-a]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with α-bromo ketones in the presence of a base, leading to the formation of the imidazo[1,2-a]pyridine core structure. The bromination at the 7th position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Bromoimidazo[1,2-a]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Bases (e.g., KOH, NaOH): Used to facilitate cyclization reactions.

    Oxidizing Agents (e.g., H2O2, KMnO4): Used for oxidation reactions.

    Reducing Agents (e.g., NaBH4, LiAlH4): Used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 7th position .

Scientific Research Applications

7-Bromoimidazo[1,2-a]pyridin-2(3H)-one has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Chemical Biology: It serves as a tool compound in chemical biology to study various biological processes.

    Material Science:

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-a]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromoimidazo[1,2-a]pyridin-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity towards its molecular targets .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

7-bromo-3H-imidazo[1,2-a]pyridin-2-one

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-10-4-7(11)9-6(10)3-5/h1-3H,4H2

InChI Key

RUAKFXJSNWDVDL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2N1C=CC(=C2)Br

Origin of Product

United States

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